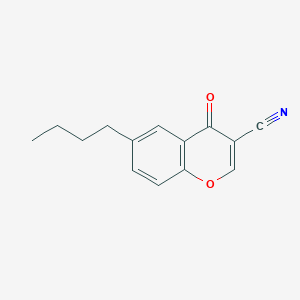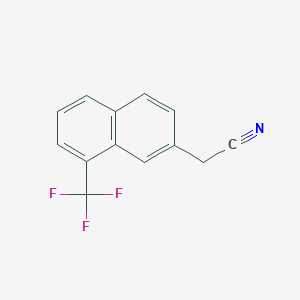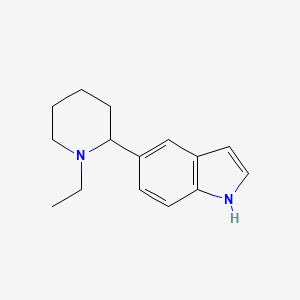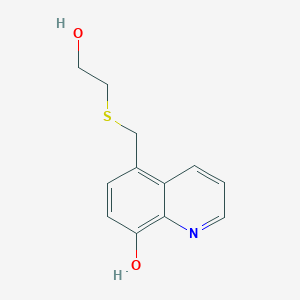![molecular formula C10H11F3O3 B11877204 (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol CAS No. 61248-77-9](/img/structure/B11877204.png)
(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a propane-1,2-diol moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2R)-3-[3-(Trifluormethyl)phenoxy]propan-1,2-diol umfasst typischerweise die Reaktion von 3-(Trifluormethyl)phenol mit einem geeigneten Epoxid- oder Diol-Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode umfasst die Verwendung einer basenkatalysierten Reaktion, bei der 3-(Trifluormethyl)phenol mit Epichlorhydrin umgesetzt wird, gefolgt von der Ringöffnung mit einem geeigneten Nukleophil, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab und mit Optimierungen hinsichtlich Ausbeute und Reinheit. Der Einsatz von kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Kristallisation und Chromatographie kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
(2R)-3-[3-(Trifluormethyl)phenoxy]propan-1,2-diol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Diol-Einheit kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können das Diol in Alkohole oder andere reduzierte Formen umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Schwefelsäure (H2SO4) und Salpetersäure (HNO3) erleichtert werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation des Diols Ketone oder Aldehyde ergeben, während Substitutionsreaktionen am Phenoxyring verschiedene funktionelle Gruppen einführen können.
Wissenschaftliche Forschungsanwendungen
(2R)-3-[3-(Trifluormethyl)phenoxy]propan-1,2-diol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle und Materialien.
Biologie: Die Verbindung kann in Studien verwendet werden, die sich mit Enzyminhibition und Protein-Wechselwirkungen befassen.
Industrie: Sie kann bei der Produktion von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften eingesetzt werden.
Wirkmechanismus
Der Wirkmechanismus von (2R)-3-[3-(Trifluormethyl)phenoxy]propan-1,2-diol umfasst die Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Trifluormethylgruppe kann die Bindungsaffinität und Spezifität der Verbindung erhöhen, was zu einer Modulation biochemischer Pfade führt. Die genauen molekularen Zielstrukturen und Pfade hängen von der spezifischen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of (2R)-3-[3-(Trifluoromethyl)phenoxy]propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(2R)-3-[3-(Trifluormethyl)phenoxy]propan-1,2-diol: weist Ähnlichkeiten mit anderen trifluormethylsubstituierten Phenoxyverbindungen wie Trifluormethylphenol und Trifluormethylphenoxyessigsäure auf.
Trifluormethylphenol: Bekannt für seine Verwendung bei der Synthese von Agrochemikalien und Pharmazeutika.
Trifluormethylphenoxyessigsäure: Wird in Herbizidformulierungen verwendet.
Einzigartigkeit
Die Einzigartigkeit von (2R)-3-[3-(Trifluormethyl)phenoxy]propan-1,2-diol liegt in seiner spezifischen Strukturkonfiguration und dem Vorhandensein sowohl einer Trifluormethylgruppe als auch einer Diol-Einheit. Diese Kombination verleiht einzigartige chemische und physikalische Eigenschaften, die sie für spezialisierte Anwendungen in verschiedenen Bereichen wertvoll machen.
Eigenschaften
CAS-Nummer |
61248-77-9 |
|---|---|
Molekularformel |
C10H11F3O3 |
Molekulargewicht |
236.19 g/mol |
IUPAC-Name |
(2R)-3-[3-(trifluoromethyl)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C10H11F3O3/c11-10(12,13)7-2-1-3-9(4-7)16-6-8(15)5-14/h1-4,8,14-15H,5-6H2/t8-/m1/s1 |
InChI-Schlüssel |
VLHNLWRHUSZUIU-MRVPVSSYSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)OC[C@@H](CO)O)C(F)(F)F |
Kanonische SMILES |
C1=CC(=CC(=C1)OCC(CO)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11877125.png)


![1-(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11877139.png)





![1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877196.png)



